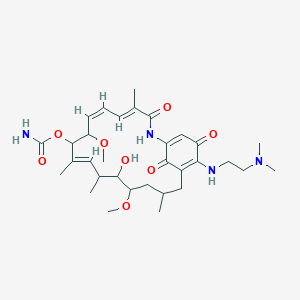
17-Dimethylaminogeldanamycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid [21-[2-(dimethylamino)ethylamino]-6-hydroxy-5,11-dimethoxy-3,7,9,15-tetramethyl-16,20,22-trioxo-17-azabicyclo[16.3.1]docosa-1(21),8,12,14,18-pentaen-10-yl] ester is a lactam and an azamacrocycle.
Applications De Recherche Scientifique
Heat Shock Protein 90 (Hsp90) Inhibition in Cancer Therapy
17-Dimethylaminogeldanamycin and its derivatives, such as 17-AAG, have been studied extensively for their role in inhibiting Heat Shock Protein 90 (Hsp90). Hsp90 is a chaperone protein that plays a crucial role in maintaining cellular homeostasis, signal transduction pathways, and maturation of many tumor-promoting client proteins. The inhibition of Hsp90 is a targeted strategy in cancer therapy, as it disrupts the maturation of oncogenic proteins, leading to the suppression of tumor growth and proliferation. Geldanamycin (GM), the first benzoquinone ansamycin antibiotic, binds to Hsp90 and has shown anticancer activity. Its derivatives, including 17-Dimethylaminogeldanamycin, are being developed further for clinical application in cancer treatment. The structural optimization of GM derivatives based on the crystal structure of Hsp90 has been a focal point, leading to the creation of novel and potent Hsp90 inhibitors. Some derivatives are currently in clinical studies, suggesting their potential in treating cancer either alone or in combination with other medications (Kim, Keum & Pae, 2013).
Disruption of Oncogenic Client Proteins
The disruption of multiple oncogenic client proteins chaperoned by Hsp90 is achievable with agents like 17-allylamino-17-demethoxygeldanamycin (17-AAG), a class of drugs to which 17-Dimethylaminogeldanamycin belongs. These agents are known to bind and disrupt the function of Hsp90, leading to the depletion of multiple oncogenic client proteins, which is associated with significant growth inhibition both in vitro and in tumor xenografts. The mechanism of action, pathways disrupted by these agents, and the current clinical status of 17-AAG suggest the potential of these drugs in affecting multiple targets involved in tumor cell proliferation and survival. Early results from clinical studies indicate an acceptable toxicity profile while achieving in vivo disruption of client proteins (Goetz, Toft, Ames & Erlichman, 2003).
Targeting Tumor Angiogenesis
17-Dimethylaminogeldanamycin derivatives have also been used in the development of targeted drug delivery systems for cancer therapy, such as HPMA copolymer-cyclic RGD conjugates. These conjugates target tumor angiogenesis and have shown increased tumor accumulation and reduced uptake in non-target organs like the liver and spleen compared to free peptides. Clinically relevant imaging agents have enabled in vivo imaging of these constructs, and targeted delivery of radiotherapeutic and chemotherapeutic agents has resulted in tumor size reduction in preclinical models. This approach shows promise for the targeted delivery of therapeutics and imaging agents to solid tumors (Pike & Ghandehari, 2010).
Propriétés
Nom du produit |
17-Dimethylaminogeldanamycin |
|---|---|
Formule moléculaire |
C32H48N4O8 |
Poids moléculaire |
616.7 g/mol |
Nom IUPAC |
[(4E,6Z,10E)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |
InChI |
InChI=1S/C32H48N4O8/c1-18-14-22-27(34-12-13-36(5)6)24(37)17-23(29(22)39)35-31(40)19(2)10-9-11-25(42-7)30(44-32(33)41)21(4)16-20(3)28(38)26(15-18)43-8/h9-11,16-18,20,25-26,28,30,34,38H,12-15H2,1-8H3,(H2,33,41)(H,35,40)/b11-9-,19-10+,21-16+ |
Clé InChI |
KUFRQPKVAWMTJO-ZOZIFLKYSA-N |
SMILES isomérique |
CC1CC(C(C(/C=C(/C(C(/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)/C)OC)OC(=O)N)\C)C)O)OC |
SMILES canonique |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)C)OC)OC(=O)N)C)C)O)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(E)-2-[(3aR,4R,6R,6aS,7R,9aR,9bR)-7-acetyloxy-9-methyl-3-methylidene-2-oxospiro[4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-6,2'-oxirane]-4-yl]oxycarbonylbut-2-enyl] (E)-2-(hydroxymethyl)but-2-enoate](/img/structure/B1235173.png)
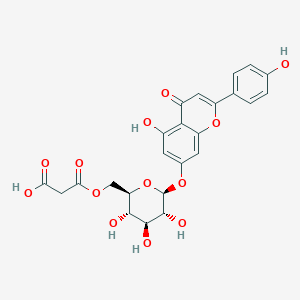
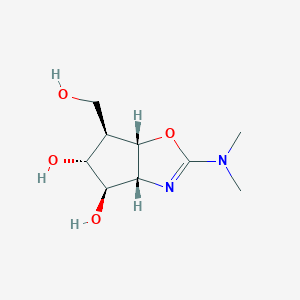
![4-[[[3-(2-Fluorophenyl)-1-methyl-5-thieno[2,3-c]pyrazolyl]-oxomethyl]amino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1235176.png)
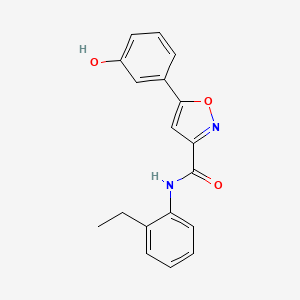
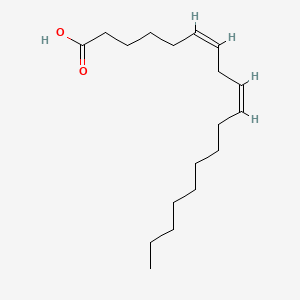
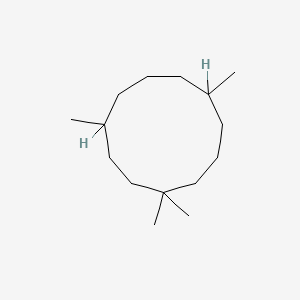
![3-(3,4-Dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan](/img/structure/B1235186.png)
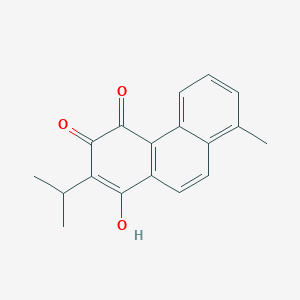

![4-{[(E)-2-(2-pyridylcarbonyl)hydrazono]methyl}phenyl 2-chlorobenzoate](/img/structure/B1235192.png)
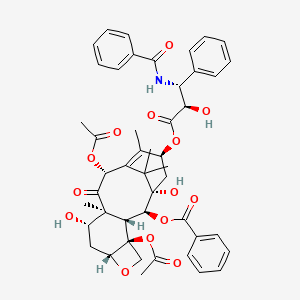
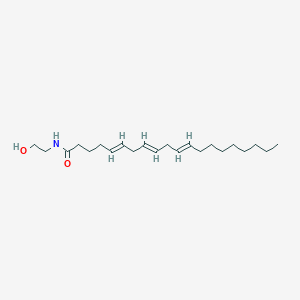
![(1R,3R,12Z,19Z,21Z,25R,26S,27S)-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione](/img/structure/B1235197.png)